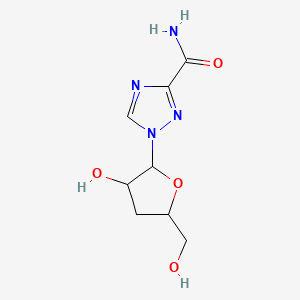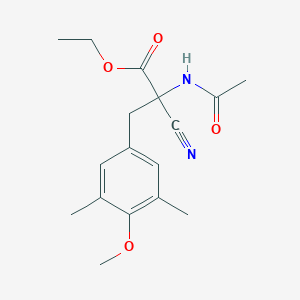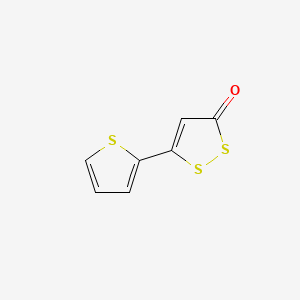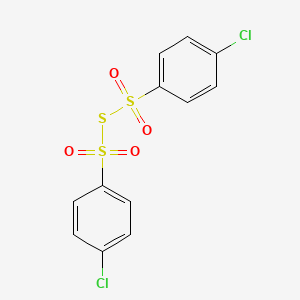
1-Chloro-4-(4-chlorophenyl)sulfonylsulfanylsulfonyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-chlorophenyl)sulfonylsulfanylsulfonyl-benzene is a complex organic compound with the molecular formula C24H16Cl2O5S2. This compound is characterized by the presence of multiple functional groups, including chloro, sulfonyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(4-chlorophenyl)sulfonylsulfanylsulfonyl-benzene typically involves multi-step organic reactions. One common synthetic route includes the chlorination of benzene derivatives followed by sulfonylation and sulfanylation reactions. The reaction conditions often require the use of polar solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale chlorination and sulfonylation processes, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Chloro-4-(4-chlorophenyl)sulfonylsulfanylsulfonyl-benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-chlorophenyl)sulfonylsulfanylsulfonyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(4-chlorophenyl)sulfonylsulfanylsulfonyl-benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(4-chlorophenyl)sulfonylsulfanylsulfonyl-benzene can be compared with other similar compounds, such as:
4-Chlorophenyl phenyl sulfone: This compound has similar sulfonyl groups but lacks the additional sulfanyl group, making it less reactive in certain chemical reactions.
Bis(4-chlorophenyl) sulfone: This compound is used in the production of high-performance polymers and has similar industrial applications.
4-Chlorobenzyl chloride: This compound has a simpler structure with only one chloro group and is used as an intermediate in organic synthesis. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
51072-30-1 |
|---|---|
Molekularformel |
C12H8Cl2O4S3 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
1-chloro-4-(4-chlorophenyl)sulfonylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C12H8Cl2O4S3/c13-9-1-5-11(6-2-9)20(15,16)19-21(17,18)12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
IHHNCOFRZJJNIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)SS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







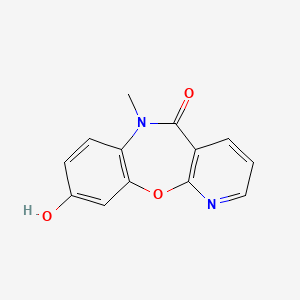
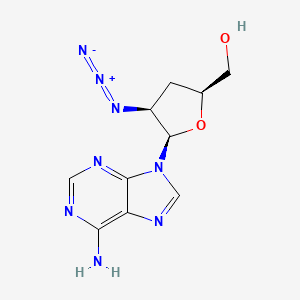
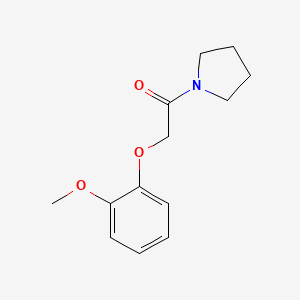

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
